Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone

Beschreibung

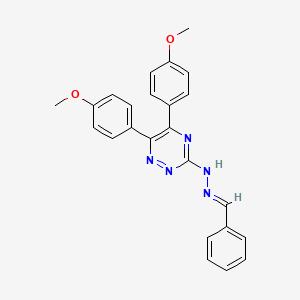

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety linked to a triazine ring substituted with methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Eigenschaften

CAS-Nummer |

102429-88-9 |

|---|---|

Molekularformel |

C24H21N5O2 |

Molekulargewicht |

411.5 g/mol |

IUPAC-Name |

N-[(E)-benzylideneamino]-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C24H21N5O2/c1-30-20-12-8-18(9-13-20)22-23(19-10-14-21(31-2)15-11-19)27-29-24(26-22)28-25-16-17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,28,29)/b25-16+ |

InChI-Schlüssel |

WTFKEWNCEPGJSA-PCLIKHOPSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Benzaldehyd, (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Hydrazongruppe in Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Methoxygruppen an den Phenylringen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um die gewünschten Umwandlungen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Oxime liefern, während die Reduktion Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Phenylderivaten führen.

Wissenschaftliche Forschungsanwendungen

Benzaldehyd, (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazon hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Medizin: Die Forschung zu seinen pharmakologischen Wirkungen könnte zur Entwicklung neuer Therapeutika führen.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung könnten Anwendungen bei der Entwicklung neuer Materialien und industrieller Prozesse finden.

Wirkmechanismus

Der Wirkmechanismus von Benzaldehyd, (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Seine antimikrobielle Aktivität kann beispielsweise auf seine Fähigkeit zurückzuführen sein, mikrobielle Zellmembranen zu stören oder essentielle enzymatische Prozesse zu beeinträchtigen. Die antioxidativen Eigenschaften der Verbindung könnten auf ihre Fähigkeit zurückzuführen sein, freie Radikale abzufangen und oxidativen Schäden an Biomolekülen zu verhindern.

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique chemical properties may find applications in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of Benzaldehyde, (5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes . The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage to biomolecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die Benzaldehyd, (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazon ähnlich sind, umfassen:

- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-on-oximester

- 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan

Einzigartigkeit

Was Benzaldehyd, (5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)hydrazon von ähnlichen Verbindungen abhebt, ist seine spezifische Kombination von funktionellen Gruppen, die ihm einzigartige chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungsentwicklung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.